1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C10H12N2O. It is a derivative of benzimidazole and is characterized by the presence of three methyl groups attached to the benzimidazole ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through various methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes. This reaction typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene under controlled conditions . Another method involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and subsequent cyclization .
Industrial Production Methods
In industrial settings, the production of this compound often relies on scalable and cost-effective synthetic routes. The use of phosgene or triphosgene in cyclocarbonylation reactions is preferred due to their high reactivity and efficiency . Additionally, the transformation of benzimidazolium salts can be optimized for large-scale production by employing suitable catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazolone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. As a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release in the central nervous system . This interaction can lead to therapeutic effects in conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .
Comparison with Similar Compounds
Similar Compounds
2-Benzimidazolinone: Similar in structure but lacks the three methyl groups.
2-Benzimidazolol: Contains a hydroxyl group instead of the carbonyl group.
2-Hydroxybenzimidazole: Similar structure with a hydroxyl group at the 2-position.
Uniqueness
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of three methyl groups, which can influence its pharmacological properties and reactivity. This structural feature distinguishes it from other benzimidazole derivatives and can affect its binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
1,3,5-trimethylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-4-5-8-9(6-7)12(3)10(13)11(8)2/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTCCUHXIBVVNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344950 |
Source
|
Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-67-8 |
Source
|
Record name | 1,3-Dihydro-1,3,5-trimethyl-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55327-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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